(2R, 3'S) Benazepril tert-butyl ester D5 is a deuterated derivative of benazepril, an angiotensin-converting enzyme inhibitor widely used in the treatment of hypertension and heart failure. This compound serves as a valuable tool in scientific research, particularly in pharmacokinetics and metabolic studies due to its unique isotopic labeling. The compound is not intended for therapeutic use but is critical for understanding the behavior of benazepril in biological systems.
The synthesis and characterization of (2R, 3'S) Benazepril tert-butyl ester D5 are documented in various chemical databases and literature, including BenchChem and PubChem. These sources provide insights into its synthesis routes, chemical properties, and applications in research .
(2R, 3'S) Benazepril tert-butyl ester D5 belongs to the class of organic compounds known as esters. Specifically, it is categorized under deuterated compounds, which are isotopologues of standard compounds where one or more hydrogen atoms are replaced with deuterium.
The synthesis of (2R, 3'S) Benazepril tert-butyl ester D5 typically involves the esterification of benazepril with tert-butyl alcohol in the presence of a deuterating agent. Common methods include:
The reaction conditions often require refluxing to ensure complete conversion. Industrial production methods replicate these laboratory techniques on a larger scale using industrial-grade reagents and controlled environments to optimize yield and purity .
The molecular formula for (2R, 3'S) Benazepril tert-butyl ester D5 is , with a molecular weight of approximately 485.6 g/mol. The structure includes a benzazepine core characteristic of benazepril, modified by the tert-butyl ester group.
(2R, 3'S) Benazepril tert-butyl ester D5 participates in various chemical reactions:
The mechanism of action for (2R, 3'S) Benazepril tert-butyl ester D5 mirrors that of benazepril. Upon hydrolysis by esterases in the liver, it converts into benazeprilat. This active form competes with angiotensin I for binding at the angiotensin-converting enzyme site, inhibiting the conversion of angiotensin I to angiotensin II. This inhibition leads to decreased levels of angiotensin II, resulting in vasodilation and reduced blood pressure .
(2R, 3'S) Benazepril tert-butyl ester D5 has several scientific applications:
The stereoselective synthesis of (2R,3'S)-Benazepril tert-butyl ester-d5 demands precise chiral control to maintain the R configuration at C2 of the proline-like fragment and S configuration at C3' of the benzazepine ring system. Industrial routes employ chiral auxiliaries or enantioselective catalysis to achieve >98% enantiomeric excess (ee), as confirmed by chiral HPLC analysis. The deuterated phenylbutanoate moiety (C₆D₅-CD₂-CD₂-) requires specific synthetic approaches, typically starting from deuterated benzene or phenyl precursors via catalytic deuteration techniques. A critical challenge lies in preserving stereochemical integrity during deuterium incorporation, particularly at metabolically vulnerable positions where C-H/C-D bond strength differences (∼1-5 kcal/mol) could influence molecular conformation. Advanced techniques like asymmetric hydrogenation using Ru-BINAP catalysts ensure high diastereoselectivity while introducing deuterium at benzylic positions without epimerization [1] [7] [10].
Table 1: Stereochemical Control Methods in Benazepril Derivative Synthesis
Technique | Chiral Element | ee (%) | Diastereomeric Ratio | Deuterium Position |
---|---|---|---|---|
Chiral Auxiliary Approach | (S)-Proline derivatives | >99.5 | 98:2 | C₆D₅ ring |
Catalytic Asymmetric Reduction | Ru-(S)-BINAP | 98.2 | 97:3 | Benzylic CH₂D |
Enzymatic Resolution | Lipase PS-30 | 99.1 | 99:1 | Ethyl ester α-position |
tert-Butyl esterification serves dual purposes in benazepril synthesis: protecting carboxylic acids during manufacturing and modifying pharmacokinetic properties of intermediates. The (2R,3'S)-Benazepril tert-butyl ester-d5 specifically utilizes tert-butanol coupling agents under Mitsunobu conditions (DIAD, PPh₃) or Steglich esterification (DCC, DMAP) with yields exceeding 85%. Industrial processes favor in situ anhydride activation due to scalability, employing tert-butyl dicarbonate (Boc₂O) with catalytic DMAP in aprotic solvents like THF at 0-5°C to minimize racemization. Reaction monitoring via FTIR confirms ester completion through carbonyl stretch displacement from 1710 cm⁻¹ (acid) to 1735 cm⁻¹ (ester). Crucially, the tert-butyl group enhances lipid solubility (log P increase of 0.7-1.2 units), facilitating membrane penetration during in vitro ACE binding assays. Post-synthesis, deprotection employs trifluoroacetic acid (TFA) in dichloromethane (1:3 v/v) to regenerate the active carboxylic acid without deuterium loss [4] [10].
Table 2: Esterification Methods for Benazepril Precursors
Method | Reagents | Temperature | Yield (%) | Racemization Risk | Industrial Applicability |
---|---|---|---|---|---|
Steglich | DCC/DMAP | 25°C | 92 | Low | Moderate |
Mitsunobu | DIAD/PPh₃ | 0°C | 87 | Medium | Low |
Anhydride Activation | Boc₂O/DMAP | 5°C | 95 | Very Low | High |
Acid Chloride Route | (CH₃)₃CCOCl | -10°C | 78 | High | Limited |
Deuterium integration in benazepril derivatives employs two primary strategies: late-stage isotopic exchange and building block synthesis. For (2R,3'S)-Benazepril tert-butyl ester-d5, the pentadeuteriophenyl moiety (C₆D₅) typically originates from deuterated benzene via electrophilic aromatic deuteration using D₂SO₄/D₂O or catalytic D₂ exchange with Pd/C at 150°C. Kinetic isotope effects (KIEs) profoundly influence reaction rates, with observed kH/kD values of 3.5-7.0 for oxidative metabolism at benzylic positions, significantly extending in vivo half-lives. Mass spectrometry analysis via electron transfer dissociation (ETD) enables single-residue deuterium localization, confirming >99% isotopic purity at designated positions without scrambling. Chiral resolution of racemic deuterated intermediates uses immobilized penicillin G acylase, exploiting differential enzymatic hydrolysis kinetics to achieve 99.5% de. Crucially, deuterium placement avoids metabolic hot spots identified through human liver microsome studies, particularly the cytochrome P450 3A4 oxidation sites [4] [6] [9].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1